REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([Cl:18])=[N:5][C:6](Cl)=[CH:7][C:8]=1[C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[CH3:16])#[N:2].[NH:19]1[CH2:24][CH2:23][S:22][CH2:21][CH2:20]1>CO>[Cl:18][C:4]1[C:3]([C:1]#[N:2])=[C:8]([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=2[CH3:16])[CH:7]=[C:6]([N:19]2[CH2:24][CH2:23][S:22][CH2:21][CH2:20]2)[N:5]=1
|
Name
|
|
Quantity
|
32.44 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NC(=CC1C1=C(C=C(C=C1)F)C)Cl)Cl
|
Name
|
teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
N1CCSCC1
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 20–25° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with 30 mL of methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1C#N)C1=C(C=C(C=C1)F)C)N1CCSCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.47 g | |
YIELD: PERCENTYIELD | 88.4% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |